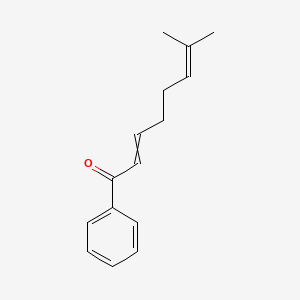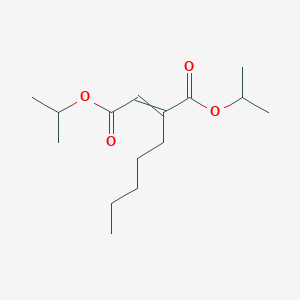![molecular formula C21H22ClN3OS B14241869 N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide CAS No. 365430-67-7](/img/structure/B14241869.png)
N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide typically involves multi-step organic reactions. One common method includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution at the pyridine ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The chlorophenyl group may enhance binding affinity to certain targets, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds.
Propiedades
Número CAS |
365430-67-7 |
|---|---|
Fórmula molecular |
C21H22ClN3OS |
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
N-[4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]pentanamide |
InChI |
InChI=1S/C21H22ClN3OS/c1-3-5-9-18(26)24-17-13-15(10-11-23-17)21-20(25-19(4-2)27-21)14-7-6-8-16(22)12-14/h6-8,10-13H,3-5,9H2,1-2H3,(H,23,24,26) |
Clave InChI |
DDCAUQAZYUEBGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)CC)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-](/img/structure/B14241815.png)
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)

![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)

![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)

![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)

